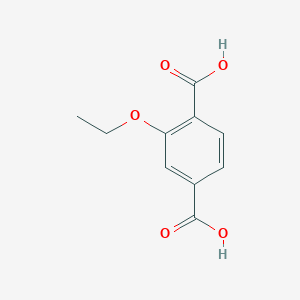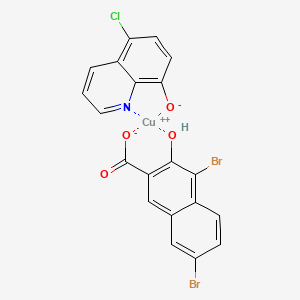
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper is a coordination compound that features a copper ion complexed with two distinct ligands: 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper typically involves the following steps:
-
Preparation of Ligands
5-Chloro-8-quinolinol: This ligand can be synthesized by chlorination of 8-hydroxyquinoline using a chlorinating agent such as thionyl chloride.
4,7-Dibromo-3-hydroxy-2-naphthoic acid: This ligand is prepared by bromination of 3-hydroxy-2-naphthoic acid using bromine in the presence of a suitable solvent like acetic acid.
-
Complexation Reaction
- The copper complex is formed by reacting copper(II) acetate with the prepared ligands in a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
- Using high-purity starting materials.
- Employing continuous flow reactors to maintain consistent reaction conditions.
- Implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand substitution reactions can occur, where one or both ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a base.
Reduction: Sodium borohydride or hydrazine under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products
Oxidation: Oxidized forms of the ligands or the copper center.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Cancer Research: Studies have shown potential anticancer activity, possibly through mechanisms involving DNA interaction and inhibition of cell proliferation.
Industry
Dye and Pigment Production: The compound’s unique color properties make it useful in the production of dyes and pigments.
Electronics: Its conductive properties are being explored for use in electronic devices.
Mecanismo De Acción
The mechanism by which (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper exerts its effects involves:
Molecular Targets: The copper center can interact with various biomolecules, including proteins and nucleic acids.
Pathways: The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This is particularly relevant in its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
(5-Chloro-8-quinolinolato)copper: Lacks the 4,7-dibromo-3-hydroxy-2-naphthoato ligand, resulting in different chemical properties.
(4,7-Dibromo-3-hydroxy-2-naphthoato)copper: Lacks the 5-chloro-8-quinolinolato ligand, leading to variations in reactivity and applications.
Uniqueness
Ligand Combination: The unique combination of 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid ligands imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C20H10Br2ClCuNO4 |
|---|---|
Peso molecular |
587.1 g/mol |
Nombre IUPAC |
copper;5-chloroquinolin-8-olate;4,7-dibromo-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H6Br2O3.C9H6ClNO.Cu/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-4,14H,(H,15,16);1-5,12H;/q;;+2/p-2 |
Clave InChI |
HXBNJGXXAHBGNB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)[O-])Cl.C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)[O-])O)Br.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


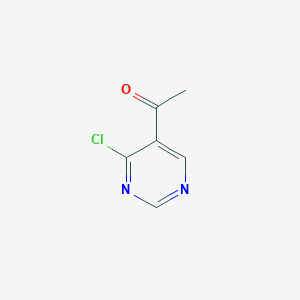
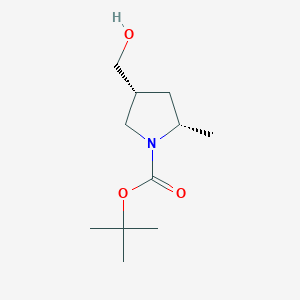

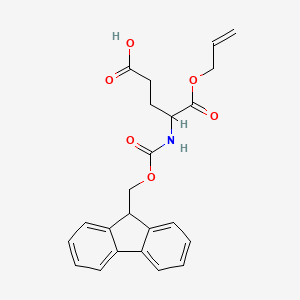
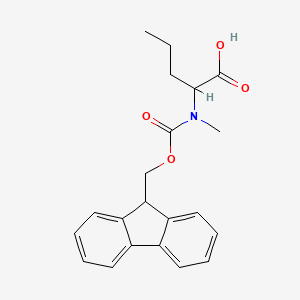

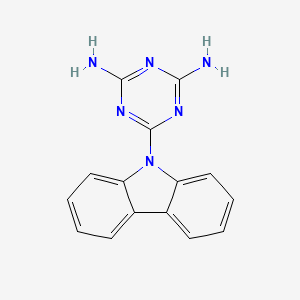
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

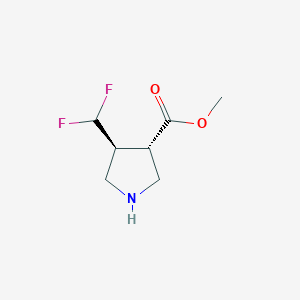

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
